(4-氯-2-氟苯基)丙胺

描述

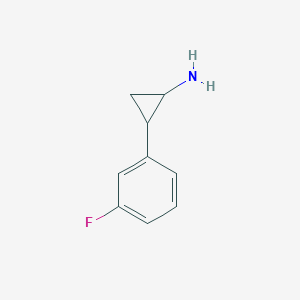

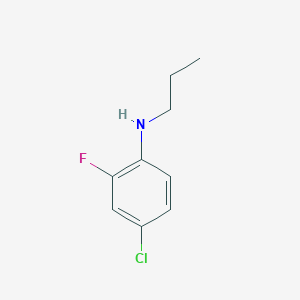

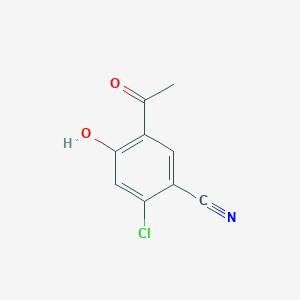

(4-Chloro-2-fluorophenyl)propylamine is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Chloro-2-fluorophenyl)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-fluorophenyl)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多巴胺受体的结合亲和力和选择性

研究表明,芳基烷基取代基(如 (4-氯-2-氟苯基)丙胺中的取代基)可以增强 D2 样受体的配体的效力和选择性。这类化合物包括苯基哌啶和哌嗪,是几种抗精神病药物的核心。一项研究专注于合成配体,以探索特定药效基团对其在 D2 样受体上的亲和力和选择性的贡献。初步观察表明,虽然芳基烷基部分对结合亲和力的具体影响是不可预测的,但整体结构对配体在这些受体上的活性有显着贡献 (Sikazwe 等人,2009 年)。

分子影像学中的应用

氟苯基衍生物的另一个重要应用是在分子影像学中,特别是使用正电子发射断层扫描 (PET)。例如,[18F]氟-3,4-二羟基苯基-L-丙氨酸 (FDOPA) 是一种示踪剂,通过 PET 影像学显着推进了帕金森病的研究。这项研究强调了氟苯基化合物在开发成像剂中的重要性,这些成像剂可以深入了解神经系统疾病 (熊仓和卡明,2009 年)。

有机合成

该化合物还在有机合成中发挥作用,特别是作为生产药物和农用化学品的中间体。一个例子是 2-氟-4-溴联苯的合成,它是非甾体抗炎药的前体,突出了氟烷基化苯基化合物在合成复杂有机分子中的相关性 (邱等人,2009 年)。

分析和环境研究

氟苯基衍生物已在环境科学的背景下得到研究,特别涉及除草剂的毒性和其对生态系统的影响。这项研究提供了对化学相关化合物在自然环境中的行为和影响的见解,有助于更广泛地了解其生态影响 (Zuanazzi 等人,2020 年)。

安全和危害

The safety data sheet for a related compound, “4-Chloro-2-fluorophenylboronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this reaction are the carbon atoms that are to be bonded .

Mode of Action

In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling is a key biochemical pathway affected by (4-Chloro-2-fluorophenyl)propylamine . This pathway involves the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this pathway include the synthesis of complex organic compounds .

Result of Action

The result of the action of (4-Chloro-2-fluorophenyl)propylamine is the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of (4-Chloro-2-fluorophenyl)propylamine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound can perform effectively in a variety of chemical environments .

属性

IUPAC Name |

4-chloro-2-fluoro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSZHBJQAAQAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)